(E)-4-(hydrazonomethyl)benzonitrile
Description
(E)-4-(hydrazonomethyl)benzonitrile is a benzonitrile derivative featuring a hydrazonomethyl (-CH=N-NH₂) group in the E-configuration at the para position of the benzene ring. This structural motif grants the compound unique electronic and steric properties, making it a candidate for applications in nonlinear optics, medicinal chemistry, and materials science. The hydrazone group enables hydrogen bonding and coordination with metal ions, which can influence its reactivity, stability, and interactions in biological systems .
Properties
IUPAC Name |
4-[(E)-hydrazinylidenemethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-5-7-1-3-8(4-2-7)6-11-10/h1-4,6H,10H2/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTVYMFBLBFDNN-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(hydrazonomethyl)benzonitrile typically involves the reaction of 4-formylbenzonitrile with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 60-80°C. The reaction mixture is stirred for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(hydrazonomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazonomethyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazonomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzonitriles with various functional groups.
Scientific Research Applications
(E)-4-(hydrazonomethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-4-(hydrazonomethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydrazonomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological processes, including cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Analogues
The hydrazonomethyl group distinguishes (E)-4-(hydrazonomethyl)benzonitrile from other benzonitrile derivatives. Key structural comparisons include:
- 4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]benzonitrile (): Replaces the hydrazone with a triazolyliminomethyl group. The triazole ring enhances π-conjugation and may improve thermal stability, as evidenced by its crystallographic data (R factor = 0.043) .
- (E)-3-(2-Hydroxy-4-methoxybenzylidene-amino)benzonitrile (): Features a benzylidene-amino group instead of hydrazone.
- 4-(2-Phenylthiazol-4-yl)benzonitrile (): Incorporates a thiazole ring, which extends π-conjugation and alters electronic properties, as seen in its synthesis via thiobenzamide and bromoacetyl benzonitrile under mild conditions .
Table 1: Structural and Electronic Comparisons
Nonlinear Optical (NLO) Properties
Benzonitrile derivatives with extended π-systems exhibit strong NLO responses. For example:
- 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile () has a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, lower than dibenzylideneacetone derivatives (e.g., 4-DMDBA, βHRS = 50 × 10⁻³⁰ cm⁴·statvolt⁻¹) .
- The hydrazone group in this compound may further enhance hyperpolarizability due to its electron-donating capability and planar geometry.
Table 2: NLO Activity of Benzonitrile Derivatives
| Compound | βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) | Reference |
|---|---|---|
| 4-DMDBA | 50 | |
| 4-(Oxazolylethynyl)benzonitrile | 45 | |
| Chalcone derivative | 25 |
Table 3: Cytotoxic Activity of Selected Benzonitriles
| Compound | Target Cell Line (Activity) | Reference |
|---|---|---|
| 1c (Triazole derivative) | MCF-7, MDA-MB-231 | |
| 1h (Methoxyphenyl derivative) | T47D |
Fluorescence and Photophysical Properties
Aryloxazole-linked benzonitriles exhibit high fluorescence quantum yields (Φ = 0.7–1) due to rigid π-conjugated backbones (). For instance, (E)-4-(2-(naphtho[1,2-d]oxazol-2-yl)vinyl)benzonitrile shows strong emission independent of solvent polarity . The hydrazone group in this compound may introduce twisted intramolecular charge-transfer (TICT) states, altering emission profiles compared to oxazole or thiazole derivatives .
Crystallographic and Stability Data
- 4-[(E)-(3-Methyl-5-thioxo-triazolyl)iminomethyl]benzonitrile (): Crystallizes in a monoclinic system with mean σ(C–C) = 0.002 Å, indicating high structural precision .
- Hydrochloride salts like 4-((2-(Methylamino)ethoxy)methyl)benzonitrile Hydrochloride () are pharmaceutically stable, complying with USP/EMA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
